molecular formula C9H6Cl2F2O4 B1410812 2,4-Dichloro-3-(difluoromethoxy)mandelic acid CAS No. 1804516-78-6

2,4-Dichloro-3-(difluoromethoxy)mandelic acid

Cat. No.: B1410812
CAS No.: 1804516-78-6
M. Wt: 287.04 g/mol
InChI Key: VUAJQEMUKZLPIS-UHFFFAOYSA-N
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Description

2,4-Dichloro-3-(difluoromethoxy)mandelic acid is an organic compound characterized by the presence of two chlorine atoms, two fluorine atoms, and a methoxy group attached to a mandelic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)mandelic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-dichlorophenol and difluoromethoxybenzene.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperature and pressure conditions, using appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions and purification steps is crucial to achieve high-quality product suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)mandelic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy or amino derivatives.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like sodium hydroxide or various organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy or amino derivatives.

Scientific Research Applications

2,4-Dichloro-3-(difluoromethoxy)mandelic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)mandelic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloromandelic acid: Similar structure but lacks the difluoromethoxy group.

    3-(Difluoromethoxy)mandelic acid: Similar structure but lacks the chlorine atoms.

    2,4-Dichloro-3-methoxymandelic acid: Similar structure but has a methoxy group instead of a difluoromethoxy group.

Uniqueness

2,4-Dichloro-3-(difluoromethoxy)mandelic acid is unique due to the presence of both chlorine and difluoromethoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[2,4-dichloro-3-(difluoromethoxy)phenyl]-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2F2O4/c10-4-2-1-3(6(14)8(15)16)5(11)7(4)17-9(12)13/h1-2,6,9,14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAJQEMUKZLPIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(C(=O)O)O)Cl)OC(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2F2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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